molecular formula C13H15F2NO3S B2436941 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2,6-difluorobenzamide CAS No. 898425-54-2

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2,6-difluorobenzamide

Cat. No.: B2436941
CAS No.: 898425-54-2
M. Wt: 303.32
InChI Key: DGQVLKOHXPBONF-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2,6-difluorobenzamide is a chemical compound that has garnered attention in scientific research due to its unique structural features and potential applications. This compound contains a tetrahydrothiophene ring with a sulfone group, an ethyl group, and a difluorobenzamide moiety, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring This ring is then oxidized to introduce the sulfone groupSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require the use of industrial-grade equipment and reagents, as well as stringent quality control measures to ensure consistency and safety. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2,6-difluorobenzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the sulfone group, while reduction could lead to the formation of sulfides or other reduced forms .

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2,6-difluorobenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways and its efficacy as a drug candidate.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfone-containing molecules and difluorobenzamide derivatives. Examples are:

Uniqueness

What sets N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2,6-difluorobenzamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO3S/c1-2-16(9-6-7-20(18,19)8-9)13(17)12-10(14)4-3-5-11(12)15/h3-5,9H,2,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQVLKOHXPBONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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